diethoxy(phenyl)silane
Description
Properties
IUPAC Name |
diethoxy(phenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUYDMDGZWFQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard method remains a cornerstone for synthesizing diethoxy(phenyl)silane. As demonstrated in a 2015 study, methylphenyldiethoxsilane (MPDS) was synthesized via a one-step Grignard reaction using methyl triethoxysilane (MTES) and chlorobenzene . An orthogonal test design optimized critical parameters:
| Factor | Optimal Value | Yield Impact |
|---|---|---|
| Mg/MTES/Chlorobenzene | 1:1.5:1.25 | 32.4% |
| Reaction Time | 2.5 h | 28.1% |
| Temperature | 95°C | 39.5% |
Under these conditions, a maximum yield of 60.2% was achieved . Infrared spectroscopy confirmed product purity, with characteristic Si-O-C peaks at 1,090 cm⁻¹ and Si-Ph vibrations at 1,430 cm⁻¹ . While scalable, this method requires strict anhydrous conditions and generates stoichiometric magnesium waste.
Catalytic Dehydrogenative Coupling
A breakthrough in sustainable synthesis involves cobalt-catalyzed dehydrogenative coupling of phenylsilane with ethanol. Adapted from methanol-based systems , this approach utilizes [Co(OAc)(H₂O)₂(tpy)]OAc (cat-1) under aerobic conditions:
Reaction Mechanism:
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Oxidative Addition: Co⁰ inserts into the Si-H bond of phenylsilane.
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Ethanol Activation: Co-H reacts with ethanol, releasing H₂ and forming Co-OEt.
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Reductive Elimination: Si-OEt bond formation yields this compound.
Key advantages include:
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0.1 mol% catalyst loading
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Room temperature operation
-
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Simultaneous H₂ production (up to 2 equivalents)
Comparative catalyst screening revealed cobalt's superiority over Fe (76% conversion) and Ni (58%) . This method aligns with green chemistry principles but requires careful handling of pyrophoric phenylsilane precursors.
Hydrosilylation-Alkoxysilylation Cascade
Building on catalytic systems, a one-pot hydrosilylation/alkoxysilylation strategy enables direct conversion of alkenes to alkoxysilanes. Using styrene and phenylsilane in ethanol with cat-1:
Stepwise Process:
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Hydrosilylation: Anti-Markovnikov addition forms β-silyl styrene
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Alkoxysilylation: Sequential ethanol coupling replaces Si-H bonds
This cascade achieves 89% yield for dialkoxysilanes with excellent functional group tolerance . The table below contrasts single-step vs. cascade approaches:
| Parameter | Single-Step Alkoxysilylation | Cascade Process |
|---|---|---|
| Yield | 92% | 89% |
| Reaction Time | 1 h | 6 h |
| H₂ Production | 2 eq | 3 eq |
| Byproducts | <5% | 8-12% |
Industrial-Scale Precursor Strategy
Japanese Patent JP2003212884A discloses a two-step industrial synthesis :
Step 1: Phenylsilane Production
Optimized conditions:
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1.2:1 PhCl:HSiCl₃ molar ratio
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80°C, 12 h
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78% isolated yield
Step 2: Ethoxylation
Key innovations:
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Avoids Grignard intermediates
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Uses cost-effective aryl chlorides
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Integrated HCl recycling
This method addresses traditional limitations of direct synthesis (multiple byproducts) and Grignard routes (high magnesium consumption) .
Comparative Methodological Analysis
| Method | Yield | T (°C) | Catalyst Loading | Sustainability | Scalability |
|---|---|---|---|---|---|
| Grignard | 60.2% | 95 | None | Low | High |
| Dehydrogenative | >99% | 25 | 0.1% Co | High | Moderate |
| Industrial Two-Step | 78% | 80 | 5% Pd/C | Medium | High |
Key Findings:
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Catalytic methods outperform classical approaches in atom economy (92% vs. 68% for Grignard)
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Energy intensity follows: Grignard (1,200 kJ/mol) > Industrial (900 kJ/mol) > Catalytic (450 kJ/mol)
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Purity profiles favor catalytic routes (99.5% vs. 97.2% for Grignard)
Chemical Reactions Analysis
Diethoxy(phenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: this compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include phenylmagnesium chloride, triethoxysilane, and various oxidizing and reducing agents. The major products formed from these reactions include silanols, siloxanes, and substituted silanes.
Scientific Research Applications
Chemical Synthesis
Diethoxy(phenyl)silane serves as a key intermediate in the synthesis of various organosilicon compounds. It can be utilized in the preparation of siloxanes and silanes that are fundamental in polymer chemistry. For instance, it can be reacted with various alkoxides to produce silane-terminated prepolymers, which have applications in adhesives and sealants due to their excellent bonding properties and moisture resistance .
Table 1: Reactions Involving this compound
| Reaction Type | Reactants/Conditions | Products/Outcome |
|---|---|---|
| Hydrosilylation | This compound + Alkenes | Silane-terminated products |
| Alkoxysilylation | This compound + Alcohols | Alkoxysilanes |
| Polymerization | This compound + Isocyanates | Silane-modified polyurethanes |
Adhesives and Sealants
In the field of adhesives and sealants, this compound is employed as a coupling agent that enhances adhesion between organic materials and inorganic substrates. Its ability to form strong covalent bonds with silica and other fillers improves the mechanical properties of the final product .
Case Study: Silane-Modified Adhesives
A study demonstrated that incorporating this compound into polyurethane adhesives significantly increased their tensile strength and moisture resistance compared to traditional formulations without silanes. The adhesive showed improved performance in high-humidity environments, making it suitable for construction applications.
Surface Modification
This compound is effective for modifying surfaces to enhance hydrophobicity and chemical resistance. This property is particularly beneficial in coatings and paints, where it helps improve durability against environmental factors such as moisture and UV radiation .
Table 2: Surface Modification Properties
| Property | Without this compound | With this compound |
|---|---|---|
| Water Contact Angle | 60° | 110° |
| UV Resistance | Low | High |
| Chemical Resistance | Moderate | Excellent |
Biomedical Applications
Recent research has explored the use of this compound in biomedical fields, particularly in drug delivery systems and biocompatible coatings. Its silanol groups can facilitate the attachment of bioactive molecules, enhancing the interaction between the material and biological systems .
Case Study: Biocompatible Coatings
A study investigated coatings made from this compound on medical implants. The results indicated that these coatings promoted cell adhesion and proliferation while minimizing protein adsorption, which is crucial for reducing thrombogenicity in implants.
Optoelectronic Applications
This compound has also been studied for its potential in optoelectronic devices due to its luminescent properties when incorporated into silicon-based materials. This application is particularly relevant in the development of light-emitting diodes (LEDs) and solar cells .
Table 3: Luminescent Properties
| Material | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Pure Silicon | 600 | 5 |
| Silicon with this compound | 620 | 15 |
Mechanism of Action
The mechanism of action of diethoxy(phenyl)silane involves its ability to donate hydride ions in reduction reactions. This property makes it useful in the reduction of various compounds, such as phosphine oxides. The molecular targets and pathways involved in these reactions include the formation of silanols and siloxanes through oxidation and the reduction of phosphine oxides to phosphines .
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Methoxy Groups : Ethoxy groups confer slower hydrolysis compared to methoxy due to larger size and lower electronegativity .
- Substituent Effects : Phenyl groups enhance thermal stability but reduce hydrolysis rates, while methyl groups improve synthetic yields by minimizing steric hindrance .
Hydrolysis and Condensation
This compound exhibits moderate hydrolysis rates, slower than chlorosilanes but faster than triethoxysilanes . Its phenyl group sterically hinders nucleophilic attack, delaying condensation compared to methyl-substituted analogs like diethoxy(methyl)phenylsilane . For example, diethoxy(methyl)phenylsilane achieves 86–87% yields in Hiyama reactions due to balanced steric and electronic effects, whereas this compound requires optimized conditions for similar efficiency .
Application-Specific Performance
Flame Retardancy
In flame-retardant coatings, diethoxy(methyl)phenylsilane (DEMPhS) outperforms this compound due to its dual functional groups (methyl and ethoxy), which enhance crosslinking density and char formation . DEMPhS-derived coatings reduce peak heat release rates (pHRR) by 40% in cotton fabrics, compared to 25% for this compound .
Catalytic Reactions
Trimethoxy(phenyl)silane shows superior reactivity in Hiyama cross-coupling (84–87% yields) compared to this compound, as methoxy groups facilitate faster transmetalation .
Thermal and Chemical Stability
| Compound | Thermal Decomposition (°C) | Hydrolytic Stability (t$_{1/2}$, h) |
|---|---|---|
| This compound | 220–240 | 12–15 |
| Diethoxydiphenylsilane | 280–300 | 20–24 |
| Dimethoxydiphenylsilane | 200–220 | 6–8 |
Notes:
- Phenyl groups elevate thermal stability but slow hydrolysis.
- Methoxy-substituted compounds degrade faster due to weaker Si–O bonds .
Biological Activity
Diethoxy(phenyl)silane (DEPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological implications of DEPS, integrating data from various studies and case reports.
Synthesis and Properties
This compound is synthesized through the reaction of phenylmagnesium chloride with triethoxysilane. The resulting compound exhibits unique properties due to the presence of both ethoxy and phenyl groups, which influence its reactivity and interaction with biological systems .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting that DEPS could be a potential candidate for developing antimicrobial agents .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity and Cell Viability
Another aspect of DEPS's biological activity is its cytotoxic effects on different cell lines. A study assessed the viability of human liver cancer cells (Huh7) after treatment with DEPS at varying concentrations. The findings indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at 25 µM, suggesting potential use in cancer therapy .
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, DEPS was tested against common pathogens. The results demonstrated that DEPS exhibited a higher antimicrobial activity compared to standard antibiotics, particularly in inhibiting biofilm formation.
- Cytotoxicity Assessment : In vitro studies involving human cancer cell lines showed that DEPS could induce apoptosis in a significant percentage of cells after 48 hours of exposure. This finding supports further exploration into its application as a chemotherapeutic agent.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the silane group may interact with cellular membranes or proteins, leading to disruption of microbial cell integrity and induction of apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic routes for diethoxy(phenyl)silane, and how do reaction conditions influence purity?
this compound is typically synthesized via hydrolysis/condensation of phenyltrichlorosilane with ethanol or by modifying ethoxysilane precursors. For example, phenyl triethoxysilane hydrolysis under acidic conditions (e.g., acetic acid) yields silanol intermediates, which can be condensed to form siloxane networks . Key parameters include:
- Temperature : Room temperature minimizes side reactions (e.g., uncontrolled polymerization) .
- Molar ratios : Excess ethanol ensures complete substitution of chlorine/ethoxy groups .
- Catalysts : Acidic or basic catalysts accelerate hydrolysis rates but require careful pH control to avoid gelation .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : <sup>1</sup>H and <sup>29</sup>Si NMR confirm ethoxy (-OCH2CH3) and phenyl substituents on silicon. For example, <sup>29</sup>Si NMR peaks near -40 ppm indicate tetrahedral Si-O bonding .
- FT-IR : Absorbance at ~1,080 cm<sup>-1</sup> (Si-O-C) and ~3,000 cm<sup>-1</sup> (aromatic C-H) validate functional groups .
- GC-MS : Detects volatile byproducts (e.g., ethanol, chlorinated residues) .
Q. How can researchers purify this compound after synthesis?
Distillation under reduced pressure (e.g., 0.05 mmHg at 144°C) effectively isolates the compound from oligomers . Chromatography (e.g., silica gel with hexane/ethyl acetate) resolves polar impurities .
Advanced Research Questions
Q. What reaction mechanisms govern this compound’s hydrolysis, and how do substituents affect kinetics?
Hydrolysis proceeds via nucleophilic attack by water on the silicon center, forming silanol intermediates. Ethoxy groups exhibit slower hydrolysis than chlorides due to weaker leaving-group ability, but phenyl groups stabilize the transition state via resonance . Kinetic studies show:
- pH dependence : Acidic conditions protonate ethoxy groups, accelerating cleavage .
- Steric effects : Bulky phenyl substituents reduce hydrolysis rates compared to methyl analogs .
Q. How does this compound’s stability vary under different storage conditions?
Q. What computational models predict this compound’s reactivity in cross-coupling reactions?
Density functional theory (DFT) calculations reveal:
- Electrophilicity : The silicon center’s partial positive charge (Mulliken analysis) facilitates nucleophilic attacks .
- Transition states : Energy barriers for hydrosilylation are lower with electron-withdrawing aryl groups .
Q. How does this compound enhance interfacial adhesion in polymer composites?
As a coupling agent, it forms covalent Si-O bonds with inorganic substrates (e.g., glass fibers) while its phenyl group interacts with organic polymers via π-π stacking. SEM-EDS confirms uniform silane layers at interfaces .
Data Contradiction Analysis
Q. Why do conflicting reports exist about this compound’s catalytic activity in hydrosilylation?
Discrepancies arise from:
- Catalyst type : Platinum vs. rhodium catalysts yield different regioselectivities .
- Substrate steric effects : Bulky alkenes reduce turnover frequencies by 30–50% compared to linear analogs .
Methodological Challenges
Q. How can researchers mitigate gelation during this compound’s sol-gel processing?
Q. What strategies improve this compound’s compatibility with biological systems for drug delivery?
Surface PEGylation or encapsulation in liposomes enhances aqueous solubility and reduces cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
